1H-Pyrazolo[3,4-b]pyridin-4-amine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring. This compound belongs to a larger class of pyrazolo[3,4-b]pyridines, which have gained attention due to their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 1H-pyrazolo[3,4-b]pyridin-4-amine make it a subject of interest in various fields, including pharmaceuticals and materials science.
1H-Pyrazolo[3,4-b]pyridin-4-amine can be synthesized from various starting materials, including 2-chloro-3-pyridinecarboxaldehyde and hydrazine derivatives. The synthesis often involves multi-step reactions that yield various derivatives with potential biological activity.
This compound is classified as a heterocyclic aromatic amine, specifically within the family of pyrazolo[3,4-b]pyridines. These compounds are known for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-amine can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are employed to monitor the progress of reactions.
The molecular structure of 1H-pyrazolo[3,4-b]pyridin-4-amine consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The amine group is located at the 4-position of the pyrazole ring.
Key structural data include:
1H-Pyrazolo[3,4-b]pyridin-4-amine can participate in various chemical reactions due to its nucleophilic amine group. Common reactions include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm product identity.
The mechanism of action for compounds like 1H-pyrazolo[3,4-b]pyridin-4-amine often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives exhibit significant antidiabetic activity by inhibiting α-amylase enzyme activity .
In vitro studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent biological activity .
1H-Pyrazolo[3,4-b]pyridin-4-amine is typically a solid at room temperature with notable stability under standard conditions.
The compound is characterized by:
Relevant data include:
1H-Pyrazolo[3,4-b]pyridin-4-amine and its derivatives have several scientific applications:
The exploration of pyrazolo[3,4-b]pyridines began in 1908 when Ortoleva synthesized the first monosubstituted derivative (R₃ = Ph) by treating diphenylhydrazone with pyridine and iodine [1]. By 1911, Bulow expanded this work using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid to create N-phenyl-3-methyl derivatives [1] [2]. Initially perceived as curiosities, these compounds gained significance in the 1980s due to their structural resemblance to purine bases adenine and guanine, sparking interest in their biomedical potential.
The 21st century witnessed exponential growth in this field. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been documented, embedded in >5,500 references (including 2,400 patents), with 54% of publications appearing between 2012–2022 [1] [2]. Key milestones include the FDA approval of pyrazolopyridine-based drugs like riociguat (Adempas®, 2013) for pulmonary hypertension and vericiguat (Verquvo®, 2021) for heart failure [5]. This trajectory underscores their evolution from laboratory novelties to privileged scaffolds in drug discovery.
Pyrazolo[3,4-b]pyridines exhibit two tautomeric forms: 1H (aromatic) and 2H (non-aromatic), with the former dominating in stability. Computational studies using AM1 methods revealed a 37.03 kJ/mol (9 kcal/mol) energy preference for the 1H-tautomer due to extended aromaticity across both rings [1] [3]. The 2H-tautomer is typically observed only when fused to non-aromatic rings (e.g., tetrahydropyridones) [1] [9].
Systematic analysis of >300,000 compounds reveals distinct substitution preferences that correlate with synthetic accessibility and bioactivity:
Table 1: Frequency of Substituents at Key Positions in 1H-Pyrazolo[3,4-b]pyridines
Position | Top Substituents | Frequency (%) | Biological Role |
---|---|---|---|
N1 | Methyl | 31.78% | Prevents regioisomerism |
Alkyl groups | 23.27% | Enhances metabolic stability | |
Phenyl | 15.17% | Enables π-stacking | |
C3 | Hydrogen | 30.83% | Minimal steric hindrance |
Methyl | 46.77% | Electron-donating effect | |
Amino | 4.69% | H-bond donation (kinase inhibition) | |
C4 | Carboxylic acid | ~15%* | PPARα activation [8] |
Carbonyl | ~10%* | Tautomerizes to stable pyridones |
* Estimated from patent literature [2]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7